![molecular formula C22H22N4O6 B2428029 2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 1203165-56-3](/img/structure/B2428029.png)
2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including an amino group (-NH2), a pyridazine ring (a six-membered ring with two nitrogen atoms), and a benzo[d][1,3]dioxol group (a benzene ring fused with a 1,3-dioxol ring). It also has two methoxy groups (-OCH3) and an acetamide group (-NHCOCH3).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the pyridazine ring and the benzo[d][1,3]dioxol group. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the pyridazine and benzo[d][1,3]dioxol rings. The presence of the amino, methoxy, and acetamide groups could have significant effects on the compound’s reactivity and properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group might participate in acid-base reactions, while the acetamide group could undergo hydrolysis under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity.Scientific Research Applications
Synthesis and Characterization
- A study by Talupur, Satheesh, and Chandrasekhar (2021) focused on synthesizing and characterizing various benzodioxaphosphole derivatives, which could be structurally related to the compound . The research included antimicrobial evaluation and docking studies, indicating potential applications in microbial resistance studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antifungal Activities
- Research has shown various compounds structurally similar to 2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide to exhibit antimicrobial and antifungal activities. For instance, compounds containing the benzo[d]thiazol moiety, similar to this compound, have shown significant antimicrobial properties (Patel & Shaikh, 2011).
Anti-inflammatory and Analgesic Properties
- A study by Singh et al. (2017) synthesized derivatives of pyridazinone, which shares a similar structural motif with the compound . These derivatives demonstrated potential as anti-inflammatory and analgesic agents, suggesting possible applications in this area (Singh, Saini, Kumar, & Bansal, 2017).
Antioxidant Activities
- The compound may have potential antioxidant activities, as indicated by research on similar molecules. A study by Kadhum et al. (2011) synthesized coumarins with antioxidant activity, suggesting the possibility of exploring similar properties in related compounds (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Safety And Hazards
As with any chemical, handling this compound would require appropriate safety precautions. Without specific toxicity data, it’s generally advisable to minimize exposure and avoid ingestion, inhalation, or contact with skin or eyes.
Future Directions
The study and application of this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be a candidate for further development as a therapeutic agent.
Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, experimental data and further studies would be needed.
properties
IUPAC Name |
2-[5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c1-29-14-4-6-18(30-2)15(8-14)17-9-16(23)22(28)26(25-17)11-21(27)24-10-13-3-5-19-20(7-13)32-12-31-19/h3-9H,10-12,23H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILNKYBRFZJJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C(=C2)N)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/no-structure.png)
![N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2427947.png)
![[2-(2-benzoylhydrazinyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2427949.png)
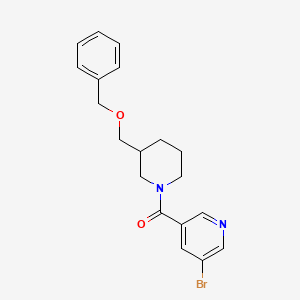
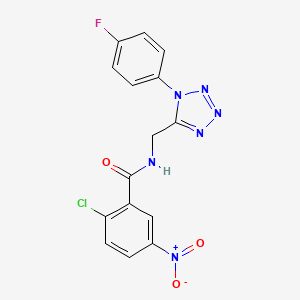
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)
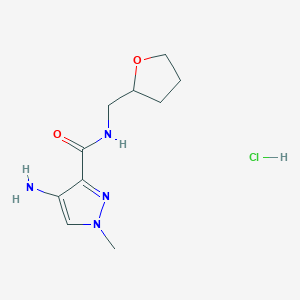
![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)
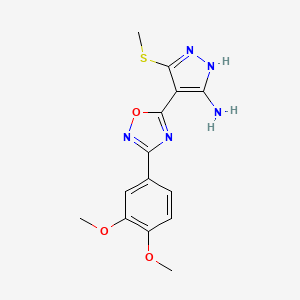
![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2427964.png)


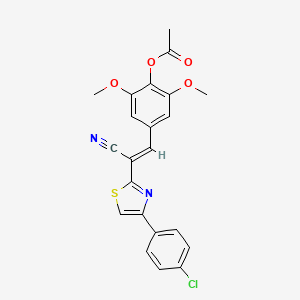
![4'-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2427969.png)